4-(2-Aminopropyl)-2,5-dimethoxybenzonitrile
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Overview
Description
4-(2-Aminopropyl)-2,5-dimethoxybenzonitrile is a chemical compound that belongs to the class of substituted amphetamines. It is known for its psychoactive properties and has been studied for its potential applications in various scientific fields. The compound’s structure includes a benzene ring substituted with two methoxy groups and a nitrile group, along with an aminopropyl side chain.
Preparation Methods
The synthesis of 4-(2-Aminopropyl)-2,5-dimethoxybenzonitrile typically involves several steps. One common method starts with the nitration of 2,5-dimethoxybenzonitrile, followed by reduction to obtain the corresponding amine. The aminopropyl side chain is then introduced through a reductive amination process. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
4-(2-Aminopropyl)-2,5-dimethoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Scientific Research Applications
Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in organic synthesis.
Biology: The compound’s psychoactive properties make it a subject of interest in neuropharmacology and behavioral studies.
Medicine: Research is ongoing to investigate its potential therapeutic effects and its mechanism of action on the central nervous system.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of 4-(2-Aminopropyl)-2,5-dimethoxybenzonitrile involves its interaction with neurotransmitter systems in the brain. It acts as an indirect sympathomimetic agent, causing the release of norepinephrine from adrenergic nerve terminals. This leads to various physiological effects, including pupil dilation (mydriasis) and increased neurotransmitter levels in the synaptic cleft. The compound also inhibits the activity of monoamine oxidases, particularly type A, which prevents the metabolism of serotonin and catecholamines .
Comparison with Similar Compounds
4-(2-Aminopropyl)-2,5-dimethoxybenzonitrile can be compared with other substituted amphetamines and benzofuran derivatives:
5-(2-Aminopropyl)benzofuran (5-APB): Similar in structure but with a benzofuran ring instead of a benzene ring.
5-(2-Methylaminopropyl)benzofuran (5-MAPB): Contains a methyl group on the aminopropyl side chain.
2,5-Dimethoxy-4-methylamphetamine (DOM): Similar methoxy substitution pattern but with a methyl group on the benzene ring. These compounds share similar psychoactive properties but differ in their specific effects, potency, and receptor affinities
Properties
CAS No. |
125903-74-4 |
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Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
4-(2-aminopropyl)-2,5-dimethoxybenzonitrile |
InChI |
InChI=1S/C12H16N2O2/c1-8(14)4-9-5-12(16-3)10(7-13)6-11(9)15-2/h5-6,8H,4,14H2,1-3H3 |
InChI Key |
ULNMEZQBQBLXMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=C(C=C1OC)C#N)OC)N |
Origin of Product |
United States |
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